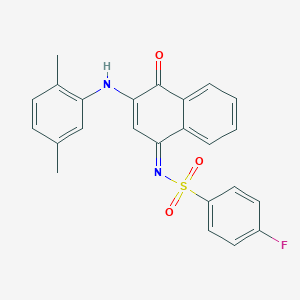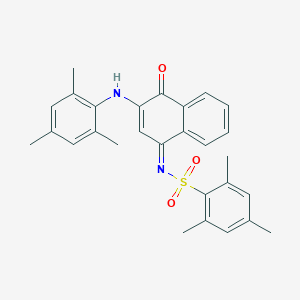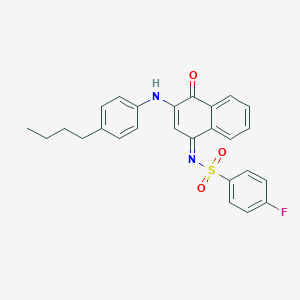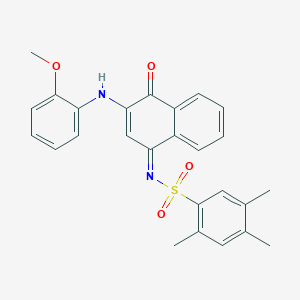![molecular formula C24H29NO5S B281402 Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281402.png)
Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has gained considerable attention in scientific research. It is a synthetic compound that is used extensively in the laboratory for various applications.
Mecanismo De Acción
Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate acts as an inhibitor of certain enzymes by binding to their active sites. It also binds to specific proteins and ion channels, altering their function and activity. The mechanism of action of Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is still being studied and understood.
Biochemical and Physiological Effects:
Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth, making it a potential anti-cancer drug. It has also been shown to affect the function of certain ion channels in the nervous system, making it a potential treatment for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate in lab experiments is its specificity. It can be used to target specific enzymes, proteins, and ion channels, making it a valuable tool for studying their function. However, one limitation is its cost. Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that is expensive to produce, making it less accessible to researchers with limited funding.
Direcciones Futuras
There are several future directions for the research on Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate. One direction is to further study its mechanism of action and how it interacts with specific enzymes, proteins, and ion channels. Another direction is to investigate its potential as an anti-cancer drug and its effectiveness in treating neurological disorders. Additionally, research could focus on developing more cost-effective synthesis methods to make Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate more accessible to researchers.
Conclusion:
Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has gained considerable attention in scientific research. Its unique properties make it a valuable tool for studying the function of enzymes, proteins, and ion channels. While there is still much to be understood about its mechanism of action and potential applications, the future directions for research on Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate are promising.
Métodos De Síntesis
The synthesis of Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate involves the reaction of mesitylsulfonyl chloride with 2-methyl-1-benzofuran-3-carboxylic acid, followed by the reaction with pentylamine. The resulting compound is purified through recrystallization to obtain a pure product.
Aplicaciones Científicas De Investigación
Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is used extensively in scientific research due to its unique properties. It is used as a chemical probe to investigate the role of certain enzymes in various biochemical pathways. It is also used as a fluorescent probe to study the binding of small molecules to proteins. Additionally, it is used as a tool to study the function of certain ion channels in the nervous system.
Propiedades
Fórmula molecular |
C24H29NO5S |
|---|---|
Peso molecular |
443.6 g/mol |
Nombre IUPAC |
pentyl 2-methyl-5-[(2,4,6-trimethylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H29NO5S/c1-6-7-8-11-29-24(26)22-18(5)30-21-10-9-19(14-20(21)22)25-31(27,28)23-16(3)12-15(2)13-17(23)4/h9-10,12-14,25H,6-8,11H2,1-5H3 |
Clave InChI |
AXNJIYHABMBQRY-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C)C |
SMILES canónico |
CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 4-[(4-{[(4-methoxyphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281325.png)


![4-({4-[(2-Naphthylsulfonyl)imino]-1-oxo-1,4-dihydro-2-naphthalenyl}amino)benzoic acid](/img/structure/B281330.png)
![4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid](/img/structure/B281331.png)

![4-ethyl-N-[(1Z)-3-[(4-hydroxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281333.png)
![Ethyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281336.png)
![Ethyl 4-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281337.png)
![ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate](/img/structure/B281338.png)

